![molecular formula C16H13N3O B2891124 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 385420-20-2](/img/structure/B2891124.png)
11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Compounds within the benzimidazoisoquinoline family have been subjects of study for their unique chemical reactivity and potential in facilitating novel organic synthesis pathways. For example, the work by Pratap et al. (2007) on tetrahydrobenzo[f]isoquinolines showcases a facile synthesis method for related compounds through base-catalyzed ring transformation, indicating the potential of similar compounds for innovative synthetic routes in organic chemistry Pratap, R., Raghunandan, R., Maulik, P., & Ram, V. (2007).
Materials Science and Optical Properties
In materials science, derivatives of benzimidazoisoquinoline have been investigated for their nonlinear optical properties, which are critical for various applications in photonics and optoelectronics. For instance, Lindle et al. (1990) reported on the third-order optical susceptibilities of poly{(7-oxo-7,10H-benz[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-3,4:10,11-tetrayl)-carbonyl}, demonstrating its significant potential in the field of optical materials Lindle, J., Bartoli, F., Hoffman, C., Kim, O., Lee, Y., Shirk, J., & Kafafi, Z. (1990).
Medicinal Chemistry and Cytotoxicity
In medicinal chemistry, research has been conducted on the synthesis and cytotoxicity of reduced benzimidazo[2,1-a]isoquinolines. Deady and Rodemann (2001) prepared derivatives that exhibited cytotoxicities against human cancer cell lines, highlighting the compound class's potential in cancer research and drug development Deady, L., & Rodemann, T. (2001).
Heterocyclic Chemistry and Diverse Applications
The versatility of benzimidazoisoquinoline derivatives extends to heterocyclic chemistry, where they serve as precursors or intermediates in the synthesis of a wide array of heterocyclic compounds. Studies like those by Ibrahim and El-Gohary (2016) on the chemical transformations of related compounds underscore their importance in the synthesis of diverse heterocyclic systems, potentially leading to new drugs, materials, or chemical entities Ibrahim, M., & El-Gohary, N. M. (2016).
properties
IUPAC Name |
11-oxo-7,8,9,10-tetrahydro-5H-benzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-9-12-10-5-1-2-6-11(10)16(20)19-14-8-4-3-7-13(14)18-15(12)19/h3-4,7-8,18H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCAPZLGWPWEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3NC4=CC=CC=C4N3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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